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Introduction
Ibrutinib is a first-in-class, orally administered small molecule drug that functions as a potent

and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Marketed under the brand

name Imbruvica, it covalently binds to a cysteine residue (Cys481) in the active site of BTK,

leading to sustained inhibition of its enzymatic activity.[1][3][4] This targeted inhibition disrupts

the B-cell receptor (BCR) signaling pathway, which is a critical pathway for the proliferation,

survival, and trafficking of B-cells.[2][3][4] Consequently, Ibrutinib has demonstrated significant

therapeutic efficacy in the treatment of various B-cell malignancies, including chronic

lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's

macroglobulinemia.[1][3]

Physical and Chemical Properties
Ibrutinib is a white to off-white solid.[5] Its chemical and physical properties are summarized in

the tables below.

Table 1: Chemical Properties of Ibrutinib
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Property Value Source

IUPAC Name

1-[(3R)-3-[4-amino-3-(4-

phenoxyphenyl)pyrazolo[3,4-

d]pyrimidin-1-yl]piperidin-1-

yl]prop-2-en-1-one

[6]

Molecular Formula C₂₅H₂₄N₆O₂ [6][7]

Molecular Weight 440.50 g/mol [5][7]

CAS Number 936563-96-1 [6]

Synonyms Imbruvica, PCI-32765 [7]

Table 2: Physicochemical Properties of Ibrutinib
Property Value Source

Appearance White to off-white solid [5]

Solubility

- Freely soluble in dimethyl

sulfoxide (DMSO) (~30

mg/mL) - Soluble in methanol -

Practically insoluble in water -

Sparingly soluble in aqueous

buffers

[5][7]

UV/Vis. (λmax) 260 nm [7]

Storage Temperature -20°C [7]

Stability ≥ 4 years (at -20°C) [7]

Mechanism of Action and Signaling Pathway
Ibrutinib's primary mechanism of action is the irreversible inhibition of Bruton's tyrosine kinase

(BTK), a key component of the B-cell receptor (BCR) signaling pathway.[2][4] Upon antigen

binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated

BTK then phosphorylates downstream substrates, including phospholipase C gamma 2

(PLCγ2), which in turn triggers a cascade involving calcium mobilization and the activation of
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transcription factors like NF-κB and NFAT.[4][8] This signaling pathway is crucial for B-cell

proliferation, differentiation, and survival.[2]

Ibrutinib, through its acrylamide group, forms a covalent bond with the cysteine 481 residue in

the ATP-binding domain of BTK, leading to its irreversible inactivation.[2][4] This blockade of

BTK activity effectively halts the downstream signaling cascade, thereby inhibiting B-cell

proliferation and survival, and inducing apoptosis in malignant B-cells.[3][4]

Beyond the BCR pathway, Ibrutinib also impacts other signaling pathways involved in cell

migration and adhesion. It has been shown to inhibit the chemokine receptors CXCR4 and

CXCR5, which are involved in the homing of B-cells to protective microenvironments within

lymphoid tissues.[2][4] By disrupting these pathways, Ibrutinib facilitates the egress of

malignant B-cells from these niches into the peripheral blood.
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In Vitro Analysis

Assays

In Vivo Analysis

1. Cell Culture
(e.g., A549, Raji)

2. Treatment with Ibrutinib
(Varying Concentrations)

3a. Cell Viability
(CCK-8 Assay)

3b. Protein Analysis
(Western Blot)

4. Data Analysis
(IC50, Phosphorylation Levels)

4. Data Analysis
(Efficacy, Survival Curves)

1. Xenograft Model
(e.g., Nude Mice)

2. Ibrutinib Administration
(Oral Gavage)

3. Monitoring
(Tumor Volume, Survival)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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